molecular formula C14H18BNO6 B2842930 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester CAS No. 2377607-58-2

3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester

Cat. No. B2842930
M. Wt: 307.11
InChI Key: YTZCOAREDQPFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester is a chemical compound with the linear formula: C6H4OCOCH3BO2C2(CH3)4 . It is a derivative of phenylboronic acid and is often used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of boronic acid pinacol esters like 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester often involves the Suzuki–Miyaura coupling . This coupling reaction is a popular method for forming carbon-carbon bonds . Protodeboronation, a process that removes the boron moiety from the molecule, is also a crucial step in the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester consists of a phenyl ring attached to a boronic acid pinacol ester group and an acetoxy group . The boronic acid pinacol ester group is a tetramethyl-1,3,2-dioxaborolan-2-yl group .


Chemical Reactions Analysis

Boronic acid pinacol esters are known to undergo various chemical reactions. They can be reduced by asymmetric transfer hydrogenation (ATH) to alcohols . They can also undergo protodeboronation, a process that removes the boron moiety from the molecule .

Safety And Hazards

While specific safety and hazard information for 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester is not available, general precautions for handling boronic acid pinacol esters include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO6/c1-9(17)20-12-8-10(6-7-11(12)16(18)19)15-21-13(2,3)14(4,5)22-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZCOAREDQPFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester

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